3-Hydroxyindole-2-carboxylic acid methyl ester
CAS No.: 31827-04-0
Cat. No.: VC21537264
Molecular Formula: C10H9NO3
Molecular Weight: 191,19 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 31827-04-0 |
---|---|
Molecular Formula | C10H9NO3 |
Molecular Weight | 191,19 g/mole |
IUPAC Name | methyl 3-hydroxy-1H-indole-2-carboxylate |
Standard InChI | InChI=1S/C10H9NO3/c1-14-10(13)8-9(12)6-4-2-3-5-7(6)11-8/h2-5,11-12H,1H3 |
Standard InChI Key | GHRXPKBLHFSXTB-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C2=CC=CC=C2N1)O |
Canonical SMILES | COC(=O)C1=C(C2=CC=CC=C2N1)O |
Physical and Chemical Properties
3-Hydroxyindole-2-carboxylic acid methyl ester possesses distinctive physical and chemical properties that influence its handling, storage, and application in research settings. Understanding these properties is crucial for researchers working with this compound in various experimental contexts.
Physical Properties
The compound appears as a yellow solid at room temperature, making it easily distinguishable and manageable in laboratory settings . It has well-defined thermal properties, with a melting point ranging from 157-158°C, which provides a useful parameter for purity assessment . The predicted boiling point of 3-Hydroxyindole-2-carboxylic acid methyl ester is approximately 360.5±22.0°C, indicating its relatively high thermal stability . The compound has a density of 1.383, which is typical for aromatic heterocycles of similar molecular weight and structural features .
Table 1: Physical Properties of 3-Hydroxyindole-2-carboxylic acid methyl ester
Property | Value | Source |
---|---|---|
Physical Form | Solid | |
Color | Yellow | |
Melting Point | 157-158°C | |
Boiling Point | 360.5±22.0°C (Predicted) | |
Density | 1.383 | |
Molecular Weight | 191.18 g/mol |
Chemical Properties and Stability
The chemical behavior of 3-Hydroxyindole-2-carboxylic acid methyl ester is largely influenced by its functional groups and heterocyclic structure. The compound has a predicted pKa value of 8.32±0.50, which reflects its mild acidic character due to the presence of the hydroxyl group at the 3-position . This property affects its reactivity in various chemical transformations, particularly in base-catalyzed reactions.
Regarding solubility, the compound readily dissolves in methanol, which is relevant for its use in laboratory procedures and purification processes . For optimal stability and preservation of its chemical integrity, 3-Hydroxyindole-2-carboxylic acid methyl ester should be stored at temperatures between 2-8°C . This temperature range minimizes potential degradation processes and extends the shelf-life of the compound for research applications.
Structural Characteristics and Reactivity
The structural features of 3-Hydroxyindole-2-carboxylic acid methyl ester significantly influence its chemical behavior and reactivity patterns. These characteristics make it particularly valuable in organic synthesis and medicinal chemistry applications.
Tautomerism
One of the most significant structural aspects of 3-Hydroxyindole-2-carboxylic acid methyl ester is its ability to exist in tautomeric forms. Research has demonstrated that the compound predominantly exists in its enolic form (designated as 4a in literature) rather than the keto form (4b) . Evidence for this preference comes from NMR studies in CDCl₃, where only the enolic tautomer is observed . This tautomeric behavior is particularly important because it governs the compound's reactivity in various chemical transformations. The enolic form is also evidenced by the compound's solubility in aqueous sodium hydroxide and its precipitation upon acidification, confirming the presence of the acidic hydroxyl group .
Reactive Sites and Alkylation Patterns
A key feature that makes 3-Hydroxyindole-2-carboxylic acid methyl ester valuable in organic synthesis is the presence of three distinct alkylation sites. Studies have identified that alkylation can occur at the oxygen atom (O-alkylation), the carbon atom at position 2 (C-alkylation), or the nitrogen atom (N-alkylation) . This multi-site reactivity provides synthetic chemists with opportunities to create diverse derivatives with potentially different biological activities.
Research has shown that the regioselectivity of these alkylation reactions depends on various factors, including the nature of the alkylating agent, solvent polarity, and reaction conditions . For instance, polar aprotic solvents and large cations tend to favor O-alkylation, while iodo compounds predominantly lead to C-alkylation according to the Hard-Soft Acid-Base (HSAB) theory . Sulfonates, on the other hand, typically result in O-alkylation . These patterns allow for controlled functionalization of the molecule at specific positions, making it a versatile building block in organic synthesis.
Reactivity in Synthetic Transformations
Beyond alkylation, 3-Hydroxyindole-2-carboxylic acid methyl ester participates in various other chemical transformations. For example, when treated with ethyl bromoacetate in the presence of potassium carbonate in DMF at 90°C, it undergoes selective alkylation to produce derivative 6a with a 10% yield . This reaction demonstrates the molecule's utility in creating more complex structures through simple transformations.
Furthermore, the compound can be elaborated into pyrimidine derivatives, illustrating its potential as a starting material for heterocycle synthesis . This capability is particularly valuable in medicinal chemistry, where heterocyclic scaffolds often serve as core structures in drug development. The ability to incorporate the 3-hydroxyindole-2-carboxylic acid methyl ester moiety into larger molecular frameworks enhances its value in pharmaceutical research and development.
Applications in Research and Development
3-Hydroxyindole-2-carboxylic acid methyl ester has found numerous applications across different scientific disciplines, reflecting its versatile chemical properties and biological relevance.
Biochemical Research
In biochemical investigations, 3-Hydroxyindole-2-carboxylic acid methyl ester serves as a valuable intermediate for synthesizing various bioactive compounds . Its reactive functional groups allow for selective modifications to create molecules with specific biological activities. Researchers use it to study metabolic pathways and enzyme interactions, leveraging its structural features to probe biological systems . The compound's versatility in chemical transformations makes it particularly useful for creating molecular probes that can help elucidate biochemical processes and mechanisms.
Antioxidant Studies
Another important research area involves investigating the antioxidant properties of 3-Hydroxyindole-2-carboxylic acid methyl ester and its derivatives . The compound shows potential in formulations aimed at reducing oxidative stress in cells, which is a critical factor in aging and chronic disease research . Its antioxidant characteristics may stem from the hydroxyl group at position 3, which could potentially scavenge free radicals or participate in redox reactions. These properties make it relevant for developing therapeutic strategies targeting oxidative stress-related conditions.
Material Science Applications
Beyond biomedical applications, 3-Hydroxyindole-2-carboxylic acid methyl ester has found utility in material science. The compound is used in developing novel materials, including polymers and coatings that require enhanced thermal stability and chemical resistance . Its aromatic structure contributes to the thermal properties of these materials, while its functional groups provide points for cross-linking or further chemical modifications. These characteristics make it valuable in creating specialized materials for various industrial applications.
Analytical Chemistry
Synthesis Methods
Understanding the synthetic routes to 3-Hydroxyindole-2-carboxylic acid methyl ester is essential for researchers looking to utilize this compound in their work. While the search results don't provide a direct synthesis method for 3-Hydroxyindole-2-carboxylic acid methyl ester specifically, they do offer insight into the synthesis of related compounds that can inform potential approaches.
Comparative Synthesis Approaches
One instructive example is the synthesis of the related compound 3-hydroxy-pyridine-2-carboxylic acid methyl ester, which involves the esterification of 3-hydroxypicolinic acid . This process utilizes methanol as the solvent and concentrated sulfuric acid as a catalyst, with the reaction mixture heated at reflux for 6 hours . After cooling, the reaction mixture is concentrated under reduced pressure, and the pH is adjusted to 8.5 with saturated sodium bicarbonate solution . This approach achieves a reported yield of 99% for the target pyridine ester .
By analogy, a similar approach could potentially be applied to synthesize 3-Hydroxyindole-2-carboxylic acid methyl ester from the corresponding carboxylic acid. The esterification of indole carboxylic acids typically follows comparable reaction pathways, though specific conditions might need to be optimized for the indole scaffold to prevent side reactions or degradation.
Functionalization of Indole-2-carboxylates
Another synthetic consideration comes from research on the functionalization of indole-2-carboxylates. The ACS publication mentions the acylation of ethyl 5-chloro-1H-indole-2-carboxylate with butyryl chloride as part of a synthetic sequence . While this doesn't directly apply to the synthesis of 3-Hydroxyindole-2-carboxylic acid methyl ester, it demonstrates the feasibility of performing selective functionalization reactions on indole-2-carboxylate scaffolds, which could potentially include oxidation or hydroxylation at the 3-position.
Alkylation as a Synthetic Tool
The alkylation methods discussed in the DeGruyter article provide valuable information about the reactivity of 3-Hydroxyindole-2-carboxylic acid methyl ester once it has been synthesized . These reactions illustrate how the compound can be further elaborated to create more complex molecules. For instance, the article describes procedures for O-alkylation using functionalized halides, which could be useful for researchers looking to create derivatives of 3-Hydroxyindole-2-carboxylic acid methyl ester for specific applications .
Current Research Trends
Current research involving 3-Hydroxyindole-2-carboxylic acid methyl ester spans several scientific disciplines, reflecting its versatility and importance as a chemical building block.
Medicinal Chemistry Investigations
In the field of medicinal chemistry, researchers are exploring the potential of indole-2-carboxylic acid derivatives, including 3-Hydroxyindole-2-carboxylic acid methyl ester, as scaffolds for developing new therapeutic agents . The compound's ability to cross the blood-brain barrier makes it particularly valuable for creating neurological medications . Current research is focused on optimizing the structure-activity relationships of these derivatives to enhance their efficacy and selectivity for specific biological targets.
Synthetic Methodology Development
Another active research area involves developing new synthetic methodologies to functionalize 3-Hydroxyindole-2-carboxylic acid methyl ester at specific positions . These efforts aim to create more efficient and selective methods for elaborating the basic scaffold into more complex molecules with potential applications in various fields. The work on regioselective alkylation, as described in the DeGruyter article, represents one aspect of this broader research trend .
Material Science Innovations
In material science, researchers are investigating the incorporation of 3-Hydroxyindole-2-carboxylic acid methyl ester and its derivatives into polymers and other materials to enhance their properties . These studies focus on leveraging the compound's aromatic structure and functional groups to create materials with improved thermal stability, chemical resistance, and other desirable characteristics. This research direction highlights the compound's relevance beyond the traditional domains of organic and medicinal chemistry.
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